6-Bromo-4-methoxyquinoline-3-carboxylic acid
Description
6-Bromo-4-methoxyquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with bromine at position 6, a methoxy group at position 4, and a carboxylic acid moiety at position 2. This compound is synthesized via hydrolysis of methyl 6-bromo-4-methoxyquinoline-3-carboxylate using 2 N NaOH under reflux, yielding a 94% product with high purity (white solid). Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 13.69 (s, COOH), 9.03 (s, Ar-H), 8.38 (m, Ar-H), 7.97 (m, 2H, Ar-H), 4.11 (s, OCH₃).
- ESI-MS: m/z = 282 [M + H]⁺ .
Its structural features make it a precursor for anticancer agents, particularly as a scaffold for PI3K/mTOR dual inhibitors .
Properties
IUPAC Name |
6-bromo-4-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-7-4-6(12)2-3-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBAEFLWRGIPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxyquinoline-3-carboxylic acid typically involves the bromination of 4-methoxyquinoline-3-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methoxyquinoline-3-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-bromo-4-methoxyquinoline-3-carboxylic acid exhibits antimicrobial properties against a range of bacteria and protozoa. It has shown effectiveness against:
- Bacteria : Notably, it has been effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase, crucial for DNA replication.
- Protozoa : The compound also displays antiprotozoal activity against parasites such as Trypanosoma cruzi (Chagas disease) and Leishmania major (cutaneous leishmaniasis). The exact mechanisms remain under investigation but are believed to involve growth inhibition of the parasites.
Synthesis of Bioactive Compounds
This compound serves as an intermediate in synthesizing various bioactive compounds. Its derivatives have been explored for their potential as dual inhibitors of PI3K/mTOR pathways, which are significant in cancer therapy . The structural modifications of this compound can lead to enhanced pharmacological profiles.
Mechanistic Studies
Studies focusing on the biological mechanisms of this compound are crucial for developing new therapeutic strategies. Its interactions with cellular targets are being investigated to understand its efficacy better in treating infectious diseases and cancer .
Cell Biology
In cell biology, this compound is utilized for cell culture and modification applications. It can influence cellular pathways, making it valuable for experimental studies aimed at elucidating the roles of specific proteins or genes in disease processes .
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions involving quinoline derivatives. For example, it can be synthesized from starting materials like 4-chloroquinoline through nucleophilic substitution reactions with bromine-containing reagents .
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Bromine reagents | Reflux in acetonitrile |
| Coupling Reactions | Methoxy derivatives | Varying temperatures |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity with IC50 values in the nanomolar range against specific bacterial strains.
- Cancer Research : Research on PI3K/mTOR inhibitors has identified derivatives based on this compound that show potent anti-proliferative effects on cancer cell lines, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Quinoline-3-carboxylic Acids
Physicochemical and Functional Differences
Substituent Effects on Solubility and Reactivity
- Methoxy vs.
- Electron-Withdrawing Groups: The trifluoromethyl group in 4-Bromo-6-trifluoromethylquinoline-3-carboxylic acid lowers the pKa (3.23 vs. ~4.5 for methoxy analogs), enhancing acidity and metal-binding capacity .
Biological Activity
6-Bromo-4-methoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoline derivative has been studied for its potential applications in treating various diseases, particularly in the fields of oncology and infectious diseases. The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example, compounds in the quinoline series have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 and HCT116 cell lines .
- Mechanism of Action : The mechanism may involve tubulin binding, similar to established chemotherapeutic agents like taxol .
Antimicrobial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Quinoline carboxylic acids, including 6-bromo derivatives, have shown effectiveness against both replicating and non-replicating forms of Mtb.
Key Findings:
- Inhibition of Mtb : Certain derivatives demonstrated significant inhibitory activity with low micromolar IC50 values, indicating potential as anti-tuberculosis agents .
- DNA Gyrase Inhibition : Compounds were found to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at various positions on the quinoline ring can enhance or diminish its efficacy.
Summary Table of SAR Findings:
| Compound | Structural Modification | Activity (IC50) | Target |
|---|---|---|---|
| 6a | m-Fluoro substitution | High | Cancer |
| 6b | Methoxy group | Moderate | Mtb |
| 6c | Bromine at C-6 | Low | None |
Study on Anticancer Activity
A study conducted on a series of quinoline derivatives, including this compound, evaluated their cytotoxic effects on cancer cell lines. The results indicated that the presence of specific substituents significantly influenced the compounds' potency and selectivity against cancer cells.
Study on Antimycobacterial Activity
Another research effort focused on the synthesis and evaluation of arylated quinoline carboxylic acids against Mtb. The study found that certain modifications led to enhanced activity against both replicating and non-replicating Mtb strains, suggesting a potential therapeutic pathway for tuberculosis treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
